Desacetyl Acetaminophen Glutathione

Description

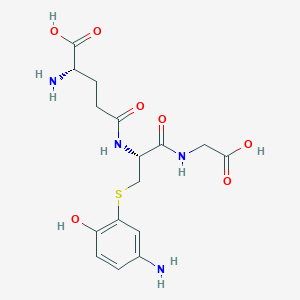

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOCFGATFKYGA-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926488 |

Source

|

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129762-76-1 |

Source

|

| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Desacetyl Acetaminophen Glutathione

Abstract: This guide provides a comprehensive, technically detailed framework for the chemical synthesis and rigorous analytical characterization of desacetyl acetaminophen glutathione, also known as S-(5-amino-2-hydroxyphenyl)-L-glutathione. This compound is a significant hepatic metabolite of acetaminophen (paracetamol) and a biomarker of interest in toxicological and drug metabolism studies. We present a robust synthetic strategy rooted in the peroxidase-catalyzed oxidation of p-aminophenol and subsequent conjugation with reduced glutathione. The causality behind each experimental step is explained to provide researchers with a deep, actionable understanding of the protocol. Furthermore, this guide establishes a self-validating system by detailing precise methodologies for structural and purity confirmation using High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing and validating this critical analytical standard.

Introduction: The Significance of a Metabolite

Acetaminophen (APAP) is a widely used analgesic and antipyretic. While safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[1] This toxicity is primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular stores of glutathione (GSH).[1][2] The conjugation of NAPQI with GSH is a critical detoxification step, forming acetaminophen-glutathione (APAP-SG).[1][3] Subsequent metabolic processing can lead to the formation of desacetyl acetaminophen glutathione, a related aminophenol conjugate. The availability of a pure, well-characterized standard of this desacetyl metabolite is essential for its accurate quantification in biological matrices and for advancing research into acetaminophen metabolism and toxicity.

This guide moves beyond a simple recitation of steps to provide a logical and scientifically grounded protocol. We will first detail the synthesis and purification, explaining the rationale for the chosen reagents and conditions. We will then establish a rigorous characterization workflow to unequivocally confirm the identity and purity of the synthesized molecule.

Section 1: Chemical Synthesis and Purification

The synthesis of desacetyl acetaminophen glutathione leverages the one-electron oxidation of p-aminophenol, which serves as a surrogate for the reactive intermediate of acetaminophen metabolism. This oxidation, catalyzed by a peroxidase, generates a reactive species that is readily trapped by the nucleophilic thiol group of glutathione.[4]

Synthetic Rationale and Mechanistic Overview

The core of this synthesis is the horseradish peroxidase (HRP) catalyzed oxidation of p-aminophenol in the presence of a mild oxidant like cumene hydroperoxide. HRP facilitates a one-electron oxidation of the p-aminophenol to a radical species.[4] This intermediate is highly electrophilic and susceptible to nucleophilic attack. Glutathione (GSH), with its readily available thiol group, acts as an excellent nucleophile, attacking the aromatic ring at the position ortho to the amino group to form a stable thioether bond.[4] This enzymatic approach offers high selectivity and avoids the harsh conditions often required in purely chemical oxidations.

Caption: Synthetic workflow for desacetyl acetaminophen glutathione.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| p-Aminophenol | ≥98% | Sigma-Aldrich |

| L-Glutathione (reduced) | ≥98% | Sigma-Aldrich |

| Horseradish Peroxidase (HRP) | Type VI, ≥250 units/mg | Sigma-Aldrich |

| Cumene hydroperoxide | ~80% | Sigma-Aldrich |

| Sodium Phosphate Monobasic | ACS Reagent | Fisher Scientific |

| Sodium Phosphate Dibasic | ACS Reagent | Fisher Scientific |

| Methanol | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade / Milli-Q | Millipore |

| Formic Acid | LC-MS Grade | Thermo Scientific |

Step-by-Step Synthesis Protocol

-

Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.4). This pH is crucial as it maintains the physiological activity of the HRP enzyme and ensures the glutathione thiol group is sufficiently nucleophilic.

-

Reactant Solution: In a 100 mL round-bottom flask protected from light, dissolve L-glutathione (GSH) in 50 mL of the phosphate buffer to a final concentration of 10 mM.

-

Substrate Addition: To the stirred GSH solution, add p-aminophenol to a final concentration of 5 mM. Stir until fully dissolved. The excess of glutathione is used to maximize the capture of the reactive intermediate and minimize side reactions like polymerization of the oxidized p-aminophenol.

-

Enzyme Addition: Add horseradish peroxidase to the solution to a final concentration of 100 units/mL.

-

Reaction Initiation: Initiate the reaction by adding cumene hydroperoxide dropwise over 10 minutes to a final concentration of 5 mM. The slow addition prevents rapid, uncontrolled oxidation and potential enzyme denaturation.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring for 2 hours. The solution will typically change color to a dark brown or purple, indicating the formation of oxidized species and the product. The reaction can be monitored by reverse-phase HPLC to track the consumption of p-aminophenol and the appearance of the product peak.

-

Reaction Quenching: Stop the reaction by adding 1 mL of glacial acetic acid to lower the pH and denature the HRP enzyme.

Purification by Preparative HPLC

The crude reaction mixture contains the desired product, unreacted starting materials, and byproducts. Purification is best achieved using preparative reverse-phase HPLC.[3][5]

-

Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A linear gradient from 5% B to 40% B over 30 minutes is a good starting point.

-

Detection: UV detection at 254 nm and 290 nm.

-

Procedure: Filter the quenched reaction mixture through a 0.45 µm filter. Inject onto the preparative HPLC system. Collect fractions corresponding to the major product peak. Combine the pure fractions, and remove the organic solvent (methanol) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final product as a solid. The product should be stored at -20°C under an inert atmosphere to prevent oxidation.[]

Section 2: Analytical Characterization and Validation

Unequivocal characterization is mandatory to confirm the successful synthesis and purity of the target compound. This involves a tripartite approach using HPLC, MS, and NMR.

Caption: Workflow for analytical validation of the synthesized compound.

Purity Assessment by Analytical HPLC

Analytical HPLC is used to determine the purity of the final lyophilized product. A sharp, symmetrical peak should be observed.[7][8]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Industry standard for separating small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to sharpen peaks for acidic and basic functional groups. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute all potential impurities. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for analytical assessment. |

Expected Result: The purity should be ≥95% as determined by the peak area percentage at 254 nm.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the synthesized compound, which is a powerful tool for confirming its elemental composition.

| Parameter | Condition | Rationale |

| Instrument | Q-TOF or Orbitrap Mass Spectrometer | Capable of high resolution and mass accuracy (<5 ppm). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains multiple basic sites (amines) that are readily protonated. |

| Scan Range | m/z 100-1000 | Covers the expected mass of the parent ion. |

| Expected Ion | [M+H]⁺ | The protonated molecular ion. |

Data Interpretation:

-

Molecular Formula: C₁₆H₂₂N₄O₇S[]

-

Monoisotopic Mass: 414.1264 g/mol

-

Expected [M+H]⁺: 415.1338 The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Structural Elucidation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure, including the regiochemistry of the glutathione addition. The sample should be dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Expected ¹H NMR Signals (Conceptual):

-

Aromatic Protons: Signals in the ~6.5-7.5 ppm range. The substitution pattern on the aminophenol ring will result in a specific set of doublets and doublets of doublets, confirming ortho-substitution.

-

Glutathione Protons:

-

Glycine α-CH₂: A singlet or AB quartet around 3.8-4.0 ppm.

-

Cysteine α-CH and β-CH₂: Complex multiplets due to coupling, with the β-protons shifted downfield due to the thioether linkage.

-

Glutamate α-CH, β-CH₂, and γ-CH₂: Distinct multiplets in the aliphatic region.

-

-

Amine and Hydroxyl Protons: Broad signals that may exchange with D₂O.

Expected ¹³C NMR Signals (Conceptual):

-

Aromatic Carbons: Signals in the ~110-155 ppm range. The carbon bearing the thioether will be significantly shifted.

-

Carbonyl Carbons: Signals for the three amide/acid carbonyls will be in the ~170-180 ppm range.

-

Aliphatic Carbons: Signals corresponding to the CH and CH₂ groups of the glutathione backbone between ~25-55 ppm.

The combination of these three analytical techniques provides a self-validating system. HPLC confirms the sample's purity, HRMS confirms the correct elemental formula, and NMR confirms the specific atomic connectivity and structure.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and comprehensive characterization of desacetyl acetaminophen glutathione. By explaining the rationale behind the chosen protocols, from the enzyme-catalyzed conjugation to the multi-technique analytical validation, we provide researchers with the necessary tools and understanding to produce and confidently use this important metabolite as an analytical standard. The successful application of these methods will support more accurate and insightful research in the fields of drug metabolism, toxicology, and pharmaceutical sciences.

References

-

Hughes, A. R., et al. (2020). The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. Taylor & Francis Online. [Link]

-

Wilson, J. M., et al. (1984). Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection. PubMed. [Link]

-

Scribd. (n.d.). HPLC Analysis of Acetaminophen. Scribd. [Link]

-

ResearchGate. (2025). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate. [Link]

-

MicroSolv Technology Corporation. (n.d.). Acetaminophen & Impurity Analyzed with HPLC. MicroSolv. [Link]

-

Hroch, M., et al. (2012). Glutathione reductase is inhibited by acetaminophen-glutathione conjugate in vitro. PubMed. [Link]

-

Pourova, J., et al. (2013). Purified acetaminophen-glutathione conjugate is able to induce oxidative stress in rat liver mitochondria. PubMed. [Link]

-

Consensus. (n.d.). Is glutathione crucial for detoxifying xenobiotics through conjugation reactions?. Consensus. [Link]

-

Cooper, A. J., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PubMed Central. [Link]

-

Semantic Scholar. (2013). Purified Acetaminophen-Glutathione Conjugate Is Able To Induce Oxidative Stress in Rat Liver Mitochondria. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). The Metabolism of Acetaminophen and the Synthesis of Glutathione. ResearchGate. [Link]

-

Corti, A., et al. (2017). Glutathione S-conjugates as prodrugs to target drug-resistant tumors. PubMed Central. [Link]

-

Xcode Life. (2021). What Is Glutathione Conjugation?. Xcode Life. [Link]

-

Li, H., et al. (2016). Glutathione conjugates with dopamine-derived quinones to form reactive or non-reactive glutathione-conjugates. PubMed. [Link]

-

van Bladeren, P. J. (2000). Glutathione conjugation as a bioactivation reaction. Chemico-Biological Interactions. [Link]

-

Herbicides. (n.d.). Phase II - Glutathione Conjugation. Pesticide and Environmental Toxicology. [Link]

-

Ghauri, F. Y., et al. (2001). Analysis of the glutathione conjugate of paracetamol in human liver microsomal fraction by liquid chromatography mass spectrometry. PubMed. [Link]

-

Eyanagi, R., et al. (1991). Studies of paracetamol/phenacetin toxicity: isolation and characterization of p-aminophenol-glutathione conjugate. PubMed. [Link]

-

ResearchGate. (n.d.). Scheme 1. Pathways for the formation of GSH conjugates from chlorinated... ResearchGate. [Link]

-

ResearchGate. (2015). Quantitative analysis of acetaminophen and its six metabolites in rat plasma using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Harington, C. R., & Mead, T. H. (1935). Synthesis of glutathione. PubMed Central. [Link]

-

University of Washington. (n.d.). Glutathione Conjugation!. University of Washington. [Link]

-

Stewart, C. P., & Tunnicliffe, H. E. (1925). Glutathione: Synthesis. PubMed Central. [Link]

-

Dimova, S., et al. (2005). Acetaminophen decreases intracellular glutathione levels and modulates cytokine production in human alveolar macrophages and type II pneumocytes in vitro. PubMed. [Link]

-

ResearchGate. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. ResearchGate. [Link]

-

Parvathaneni, V., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. PubMed. [Link]

-

Lu, S. C. (2013). Glutathione synthesis. PubMed. [Link]

-

National Institutes of Health. (n.d.). Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs. NIH. [Link]

-

ResearchGate. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Specia. ResearchGate. [Link]

-

Galinsky, R. E., & Levy, G. (1981). Dose-dependent pharmacokinetics of acetaminophen: evidence of glutathione depletion in humans. PubMed. [Link]

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetaminophen decreases intracellular glutathione levels and modulates cytokine production in human alveolar macrophages and type II pneumocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies of paracetamol/phenacetin toxicity: isolation and characterization of p-aminophenol-glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purified acetaminophen-glutathione conjugate is able to induce oxidative stress in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Whitepaper: The Pivotal Role of Glutathione Conjugates in the Pathogenesis and Diagnosis of Acetaminophen-Induced Hepatotoxicity

Executive Summary

Acetaminophen (APAP) is a leading cause of drug-induced acute liver failure worldwide. While safe at therapeutic doses, its overdose triggers a cascade of metabolic events culminating in severe hepatocellular necrosis. The fulcrum of this toxicity is the depletion of hepatic glutathione (GSH) and the subsequent covalent binding of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), to cellular proteins. The initial product of NAPQI detoxification, 3-(glutathione-S-yl)-acetaminophen (APAP-GSH), and its downstream derivatives, particularly protein adducts measured as APAP-cysteine, have emerged as critical molecules in understanding and diagnosing APAP-induced hepatotoxicity. This guide provides an in-depth exploration of the formation of these glutathione conjugates, their role in the toxicological mechanism, and their application as highly specific and sensitive biomarkers for clinical diagnosis and preclinical drug safety assessment.

Part 1: The Biochemical Crossroads of Acetaminophen Metabolism

Clinical Context and Significance

Acetaminophen (APAP) is responsible for approximately 50% of all acute liver failure cases in the United States and many Western countries.[1][2][3] Its accessibility as an over-the-counter medication contributes to both intentional and unintentional overdoses, posing a significant public health challenge.[4] Understanding the dose-dependent metabolic switching of APAP is fundamental to grasping its toxic potential.

Therapeutic vs. Toxic Metabolic Pathways

At therapeutic concentrations, APAP is primarily metabolized in the liver via two major, non-toxic pathways: glucuronidation (~55%) and sulfation (~35%).[5] A minor fraction, typically less than 10%, is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1, CYP1A2, and CYP3A4) to form the highly reactive and electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7][8]

In a healthy, non-overdosed state, this NAPQI is immediately neutralized. However, following a toxic dose, the glucuronidation and sulfation pathways become saturated.[5][9] This shunts a much larger proportion of the APAP dose down the CYP450 pathway, leading to a massive overproduction of NAPQI that overwhelms the cell's primary defense mechanism.[6][10]

Part 2: Glutathione (GSH) Conjugation: The First Line of Defense

The Role of Glutathione in Cellular Detoxification

Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine), is the most abundant non-protein thiol in mammalian cells and serves as a critical nucleophile for detoxifying reactive electrophiles like NAPQI. The sulfhydryl group of its cysteine residue is the key functional component.

Formation of 3-(Glutathione-S-yl)-acetaminophen (APAP-GSH)

The detoxification of NAPQI occurs through its conjugation with the sulfhydryl group of GSH.[10] This reaction, which can occur both spontaneously and enzymatically catalyzed by glutathione-S-transferases (GSTs), yields 3-(glutathione-S-yl)-acetaminophen (APAP-GSH).[9][10] APAP-GSH is a stable, non-toxic conjugate that is subsequently metabolized and excreted in the urine as cysteine and mercapturic acid derivatives (APAP-cys).[9][10]

Note on Terminology: The term "desacetyl acetaminophen glutathione" is not the standard nomenclature. The direct conjugate is APAP-GSH. This guide will use the scientifically accepted terminology.

Glutathione Depletion: The Point of No Return

APAP hepatotoxicity is initiated only when the rate of NAPQI formation surpasses the liver's capacity for GSH synthesis and regeneration, leading to a depletion of more than 70% of the total hepatic GSH pool.[11][12] Once this critical threshold is crossed, the unbound NAPQI is free to react with other nucleophiles within the cell, most notably the sulfhydryl groups on cysteine residues of cellular proteins.[8][12]

Part 3: APAP-Protein Adducts: From Detoxification Failure to Pathogenic Signal

The Covalent Binding Hypothesis

The formation of APAP-protein adducts is the critical initiating event in APAP-induced cell death.[12][13] Un-scavenged NAPQI covalently binds to cysteine residues on a multitude of cellular proteins. While many proteins are targeted, the adduction of mitochondrial proteins is considered the key step that triggers the downstream toxic cascade.[1][14][15]

The Mitochondrial Cascade: From Adducts to Necrosis

The binding of NAPQI to mitochondrial proteins initiates a sequence of catastrophic events:

-

Mitochondrial Oxidative Stress: Adduct formation impairs mitochondrial respiration, leading to the generation of superoxide radicals and an overwhelming mitochondrial oxidant stress.[1][16][17]

-

Peroxynitrite Formation: Superoxide reacts with nitric oxide to form peroxynitrite, a potent oxidant and nitrating agent that further damages mitochondrial components.[16][18]

-

JNK Activation: The initial mitochondrial stress activates a MAP kinase signaling cascade, culminating in the phosphorylation of c-jun N-terminal kinase (JNK). Phospho-JNK then translocates to the mitochondria, amplifying the oxidative stress.[14][19]

-

Mitochondrial Permeability Transition (MPT): The sustained oxidative stress and damage trigger the opening of the mitochondrial permeability transition pore. This disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[15][16]

-

Necrotic Cell Death: The collapse of mitochondrial function, depletion of ATP, and the release of intermembrane proteins (like endonuclease G) that translocate to the nucleus and cause DNA fragmentation lead to oncotic necrosis of the hepatocyte.[14][19][20]

APAP-Cysteine: A Circulating Biomarker of NAPQI Formation

When adducted proteins are degraded by cellular proteases, or when necrotic hepatocytes lyse and release their contents, the stable degradation product, 3-(cysteine-S-yl) acetaminophen (APAP-Cys), is released into the circulation.[21] The measurement of these serum APAP-protein adducts (quantified as APAP-Cys) provides a direct, highly specific, and historical footprint of NAPQI formation and covalent binding.[13][22]

Part 4: Methodologies for Adduct Quantification

The quantification of APAP-Cys in serum or plasma is a powerful tool for both clinical diagnostics and preclinical research. The choice of methodology depends on the required sensitivity, throughput, and turnaround time.

Experimental Workflow: From Blood Sample to Adduct Level

Protocol: Quantification by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

This method is the gold standard, offering high sensitivity and specificity.[21][22][23]

Causality and Self-Validation: The principle of this assay is based on the unique electrochemical properties of the APAP-Cys molecule, which allows for its specific detection amidst complex biological matrices. The protocol's validity is confirmed by running a standard curve with synthetic APAP-Cys and including an internal standard (e.g., tyrosine) to account for variations in sample processing and injection volume.[22][23]

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect 200 µL of serum or plasma.

-

Add an internal standard (e.g., Tyrosine) to each sample.

-

Perform dialysis or use a molecular weight cut-off filter (e.g., 10 kDa) to remove unbound APAP and other small molecules. This step is critical to ensure that only protein-bound adducts are measured.

-

-

Proteolytic Digestion:

-

Add a broad-spectrum protease, such as Pronase, to the dialyzed sample.

-

Incubate at an optimal temperature (e.g., 37-50°C) for several hours (e.g., 4-18 hours) to digest the proteins completely and liberate the APAP-Cys adduct.

-

-

Sample Cleanup:

-

Stop the digestion by adding an acid (e.g., trichloroacetic acid) to precipitate any remaining large proteins/peptides.

-

Centrifuge the sample to pellet the precipitate.

-

Collect the supernatant containing the liberated APAP-Cys for analysis.

-

-

HPLC-EC Analysis:

-

Inject the prepared supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient (e.g., acetonitrile and a phosphate buffer) to separate the analytes.

-

Detect APAP-Cys and the internal standard using a multi-channel electrochemical detector set at specific oxidation potentials. The molecule will produce a characteristic response across the electrode array, confirming its identity.

-

-

Quantification:

-

Calculate the concentration of APAP-Cys in the sample by comparing its peak area ratio (relative to the internal standard) against a standard curve generated from known concentrations of synthetic APAP-Cys.[22]

-

Comparison of Analytical Methods

| Feature | HPLC with Electrochemical Detection (HPLC-EC) | Immunoassay (e.g., Lateral Flow) |

| Principle | Electrochemical oxidation of the analyte | Antigen-antibody binding |

| Sensitivity | High (Lower Limit of Detection ~3 pmol/mg protein)[22][23] | Moderate to High |

| Specificity | Very High | High, but potential for cross-reactivity |

| Turnaround Time | Long (hours to days) | Rapid (minutes)[21] |

| Equipment | Specialized, complex equipment required[21] | Simple, point-of-care devices possible |

| Application | Gold-standard research, clinical diagnostics | Point-of-care diagnostics, rapid screening[24] |

| Quantification | Fully quantitative | Semi-quantitative or qualitative[21] |

Part 5: Clinical and Research Applications

The measurement of APAP-protein adducts, derived from the initial APAP-GSH conjugation pathway, has significant utility.

-

Definitive Diagnosis: APAP adducts are highly specific to APAP metabolism. Their presence can definitively identify APAP as the cause of acute liver injury, especially in cases where the patient's history is unclear or when serum APAP is no longer detectable.[13][21][25] Studies have shown that 18-19% of cases of "indeterminate" acute liver failure were reclassified as APAP-induced after adduct testing.[21][25]

-

Extended Diagnostic Window: APAP-protein adducts have a significantly longer elimination half-life (median ~42 hours in adults with ALF) compared to the parent drug (median ~5.4 hours).[21] This provides a much wider window for accurate diagnosis.

-

Prognostic Insight: The concentration of serum adducts correlates with the severity of liver injury, as indicated by peak transaminase levels (ALT/AST).[22][26] A threshold of ≥ 1.0-1.1 µM APAP-Cys has been associated with significant hepatotoxicity (ALT > 1,000 U/L).[13][27]

-

Preclinical Drug Development: In preclinical toxicology studies, monitoring for APAP adducts in animal models serves as a sensitive and mechanistic biomarker for assessing the potential of new drug candidates to cause APAP-like, metabolism-dependent hepatotoxicity.[2][28][29]

Part 6: Conclusion and Future Directions

The conjugation of NAPQI with glutathione represents the critical detoxification pathway in acetaminophen metabolism. The failure of this pathway, evidenced by the formation and circulation of APAP-protein adducts, is not merely a consequence of toxicity but a direct readout of the primary molecular initiating event. The ability to accurately quantify these adducts, specifically as APAP-Cys, provides researchers and clinicians with an invaluable tool. It allows for a definitive diagnosis, offers prognostic information, and serves as a mechanistic safety biomarker in drug development.

Future research should focus on the broader validation of rapid, point-of-care adduct assays, further characterization of adduct kinetics in special populations (e.g., pediatrics, chronic users), and the integration of adduct measurements into standard clinical algorithms for the management of acute liver injury of unknown etiology.

References

-

Jaeschke, H., Xie, Y., & McGill, M. R. (2018). Oxidative stress during acetaminophen hepatotoxicity: Sources, pathophysiological role and therapeutic potential. Redox Biology. [Link]

-

Beger, R. D., et al. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. Toxicology. [Link]

-

McGill, M. R., & Jaeschke, H. (2019). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Toxicology and Applied Pharmacology. [Link]

-

Court, M. H., et al. (2012). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics. [Link]

-

PharmGKB. (n.d.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Wikipedia. (n.d.). NAPQI. Wikipedia. [Link]

-

ResearchGate. (n.d.). Metabolic pathway for NAPQI formation and detoxification by conjugation with glutathione. ResearchGate. [Link]

-

Du, K., Ramachandran, A., & Jaeschke, H. (2016). Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury. International Journal of Molecular Sciences. [Link]

-

McGill, M. R., & Jaeschke, H. (2022). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxics. [Link]

-

Ramachandran, A., & Jaeschke, H. (2018). Role of Mitochondrial Iron Uptake in Acetaminophen Hepatotoxicity. Toxics. [Link]

-

Antoine, D. J., et al. (2012). The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation. Journal of Clinical Investigation. [Link]

-

Du, K., Ramachandran, A., & Jaeschke, H. (2016). Oxidative Stress during Acetaminophen Hepatotoxicity: Sources, Pathophysiological Role and Therapeutic Potential. ResearchGate. [Link]

-

Jaeschke, H., et al. (2015). Acetaminophen-induced Liver Injury: from Animal Models to Humans. Hepatobiliary Surgery and Nutrition. [Link]

-

Jaeschke, H., & Ramachandran, A. (2024). Reactive oxygen species and peroxynitrite in acetaminophen-induced liver injury: Lipid peroxidation and ferroptosis-like cell death. Science Exploration. [Link]

-

Jaeschke, H. (2011). Oxidant Stress and Lipid Peroxidation in Acetaminophen Hepatotoxicity. Reactive Oxygen Species. [Link]

-

Jaeschke, H., & Ramachandran, A. (2020). Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development. Antioxidants & Redox Signaling. [Link]

-

Ramachandran, A., & Jaeschke, H. (2017). Acetaminophen Hepatotoxicity - A Mitochondrial Perspective. Advances in Pharmacology. [Link]

-

ResearchGate. (2015). Experimental models to study acetaminophen (APAP) hepatotoxicity. ResearchGate. [Link]

-

Jaeschke, H., et al. (2015). Acetaminophen-induced Liver Injury: from Animal Models to Humans. PMC. [Link]

-

Jaeschke, H., et al. (2015). Acetaminophen-induced Liver Injury: from Animal Models to Humans. ResearchGate. [Link]

-

Al-Majidi, S. M. (2023). Different Experimental Models for Hepatotoxicity; A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Beger, R. D., et al. (2015). Translational biomarkers of acetaminophen-induced acute liver injury. PMC. [Link]

-

Li, Y., et al. (2023). Advances in the study of acetaminophen-induced liver injury. Frontiers in Pharmacology. [Link]

-

Harrill, A. H., et al. (2009). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological Sciences. [Link]

-

Ramachandran, A., & Jaeschke, H. (2023). Mitochondria in Acetaminophen-Induced Liver Injury and Recovery: A Concise Review. Livers. [Link]

-

ResearchGate. (2015). Acetaminophen protein adducts: A review. ResearchGate. [Link]

-

Bond, G. R., et al. (2009). Acetaminophen protein adducts: a review. Clinical Toxicology. [Link]

-

James, L. P., et al. (2013). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure. Journal of Medical Toxicology. [Link]

-

Pumford, N. R., et al. (2002). Determination of Acetaminophen-Protein Adducts in Mouse Liver and Serum and Human Serum after Hepatotoxic Doses of Acetaminophen Using High-Performance Liquid Chromatography with Electrochemical Detection. ResearchGate. [Link]

-

Dargan, P. I., et al. (2015). Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose. Journal of Analytical Toxicology. [Link]

-

PharmGKB. (n.d.). Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Pumford, N. R., et al. (2002). Determination of acetaminophen-protein adducts in mouse liver and serum and human serum after hepatotoxic doses of acetaminophen using high-performance liquid chromatography with electrochemical detection. Semantic Scholar. [Link]

-

James, L. P., et al. (2009). Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations. BMC Clinical Pharmacology. [Link]

-

Bond, G. R., et al. (2009). Acetaminophen protein adducts: A review. Taylor & Francis Online. [Link]

-

James, L. P., et al. (2009). Acetaminophen-Associated Hepatic Injury: Evaluation of Acetaminophen Protein Adducts in Children and Adolescents With Acetaminophen Overdose. Semantic Scholar. [Link]

-

James, L. P., et al. (2008). Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure. Drug Metabolism and Disposition. [Link]

-

Li, S., et al. (2022). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology. [Link]

-

Jaeschke, H., & Ramachandran, A. (2020). Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development. PMC. [Link]

-

ResearchGate. (2024). Liver injury and APAP protein adducts in liver and kidney after a... ResearchGate. [Link]

-

Corcoran, G. B., & Wong, B. K. (1986). Role of glutathione in prevention of acetaminophen-induced hepatotoxicity by N-acetyl-L-cysteine in vivo. ResearchGate. [Link]

-

McGill, M. R., et al. (2013). Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications. Toxicological Sciences. [Link]

-

Saito, C., et al. (2010). Novel mechanisms of protection against acetaminophen hepatotoxicity in mice by glutathione and N-acetylcysteine. Hepatology. [Link]

-

Jaeschke, H., & Ramachandran, A. (2022). Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress. Drug Metabolism and Disposition. [Link]

-

ResearchGate. (2022). Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress. ResearchGate. [Link]

Sources

- 1. Oxidative stress during acetaminophen hepatotoxicity: Sources, pathophysiological role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 5. ClinPGx [clinpgx.org]

- 6. NAPQI - Wikipedia [en.wikipedia.org]

- 7. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central Mechanisms of Acetaminophen Hepatotoxicity: Mitochondrial Dysfunction by Protein Adducts and Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Damage and Biogenesis in Acetaminophen-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Oxidant Stress and Lipid Peroxidation in Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetaminophen Hepatotoxicity - A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel mechanisms of protection against acetaminophen hepatotoxicity in mice by glutathione and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactive oxygen species and peroxynitrite in acetaminophen-induced liver injury: Lipid peroxidation and ferroptosis-like cell death [sciexplor.com]

- 20. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]

- 21. An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure: AcetaSTAT in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Determination of acetaminophen-protein adducts in mouse liver and serum and human serum after hepatotoxic doses of acetaminophen using high-performance liquid chromatography with electrochemical detection. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Acetaminophen protein adduct formation following low dose acetaminophen exposure: comparison of immediate release vs. extended release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics of Acetaminophen-Protein Adducts in Adults with Acetaminophen Overdose and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsjournal.com [ijpsjournal.com]

A Toxicological Deep Dive: Unraveling the Bioactivation and Assessment of Desacetyl Acetaminophen Glutathione Metabolites

Foreword: Beyond the Parent Compound - A Paradigm Shift in Acetaminophen Toxicity Assessment

For decades, the narrative of acetaminophen (APAP) toxicity has centered on the bioactivation of the parent drug to N-acetyl-p-benzoquinone imine (NAPQI) and the subsequent depletion of hepatic glutathione (GSH). While this remains a cornerstone of APAP-induced liver injury, a growing body of evidence compels us, as researchers, scientists, and drug development professionals, to look deeper into the metabolic cascade. This guide focuses on a less-explored but critically important pathway: the deacetylation of acetaminophen to p-aminophenol (PAP) and the subsequent formation and toxicological implications of its glutathione (GSH) conjugates. Contrary to the detoxification role of glutathione conjugation with NAPQI, the formation of PAP-GSH conjugates represents a bioactivation pathway, yielding metabolites with significant nephrotoxic and potential hepatotoxic liabilities. This document serves as an in-depth technical guide to the toxicological assessment of these desacetyl acetaminophen glutathione metabolites, providing a framework for their identification, characterization, and the elucidation of their mechanisms of toxicity.

The Deacetylation Pathway: Unmasking a Culprit in Acetaminophen Metabolism

While the majority of a therapeutic acetaminophen dose is metabolized via glucuronidation and sulfation, a minor fraction undergoes deacetylation by hepatic N-deacetylase to form p-aminophenol (PAP).[1] Although this pathway is considered minor in humans, its contribution to overall toxicity, particularly in overdose scenarios or specific patient populations, cannot be overlooked.[2] PAP is a known industrial chemical and a potent nephrotoxicant in animal models.[3][4]

The toxicological significance of PAP formation lies in its subsequent metabolic activation. Unlike acetaminophen, which requires oxidation to the highly reactive NAPQI, PAP can undergo direct bioactivation, leading to the formation of reactive intermediates that readily conjugate with glutathione.

Bioactivation of p-Aminophenol: The Paradoxical Role of Glutathione

In the context of NAPQI, glutathione conjugation is a critical detoxification step. However, for p-aminophenol, glutathione S-transferases (GSTs) facilitate the formation of mono-, bis-, and even tris-glutathionyl conjugates of PAP.[3] These conjugates, far from being inert detoxification products, are implicated as the primary mediators of PAP-induced nephrotoxicity.[2][3]

Identified p-Aminophenol Glutathione Conjugates

Several glutathione conjugates of p-aminophenol have been identified in bile following PAP administration in animal models.[3] These include:

-

4-amino-2-(glutathion-S-yl)phenol

-

4-amino-3-(glutathion-S-yl)phenol

-

4-amino-2,5-bis(glutathion-S-yl)phenol

-

4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol

The formation of these conjugates is a critical event in the toxification cascade.

Mechanism of Toxicity: A Departure from the NAPQI Paradigm

The nephrotoxicity of PAP-GSH conjugates is thought to be mediated by a mechanism involving redox cycling and the generation of reactive oxygen species (ROS).[2] The proposed mechanism involves the oxidation of the hydroquinone moiety of the PAP-GSH conjugate to a quinoneimine thioether. This reactive species can then be reduced back to the hydroquinone, a process that consumes reducing equivalents (such as NADPH) and generates superoxide anions. This futile redox cycle leads to oxidative stress, mitochondrial dysfunction, and ultimately, cell death in the proximal tubules of the kidney.[2]

Furthermore, the processing of these glutathione conjugates by enzymes such as γ-glutamyl transpeptidase (GGT) and dipeptidases in the kidney can lead to the formation of cysteine conjugates, which have also been shown to be potent inducers of cellular impairment in human kidney cells.[3][5]

Experimental Workflows for Toxicological Assessment

A robust toxicological assessment of desacetyl acetaminophen glutathione metabolites requires a multi-pronged approach, encompassing in vitro and in vivo models, coupled with sensitive and specific analytical techniques.

In Vitro Bioactivation and Toxicity Screening

-

Objective: To assess the formation of PAP-GSH conjugates and their cytotoxic potential in a controlled environment.

-

System: Primary hepatocytes or renal proximal tubule epithelial cell cultures.

-

Rationale: These systems allow for the investigation of cell-specific metabolism and toxicity, providing mechanistic insights into the role of different enzymes and transporters.

Experimental Workflow: In Vitro Assessment

Caption: Workflow for in vitro assessment of PAP-GSH conjugate formation and toxicity.

In Vivo Animal Models

-

Objective: To investigate the formation, distribution, and toxicity of PAP-GSH conjugates in a whole-organism setting.

-

Model: Rodent models, such as rats or mice, are commonly used.[3][6]

-

Rationale: Animal models allow for the evaluation of organ-specific toxicity (nephrotoxicity and hepatotoxicity) and the collection of biological matrices (plasma, urine, bile, and tissue) for metabolite analysis.

Experimental Workflow: In Vivo Assessment

Caption: Workflow for in vivo assessment of PAP-GSH conjugate toxicity.

Analytical Methodologies for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of p-aminophenol and its glutathione conjugates in complex biological matrices.[1][7]

Sample Preparation

The choice of sample preparation technique is critical for accurate quantification and depends on the biological matrix.

| Biological Matrix | Recommended Sample Preparation Protocol | Rationale |

| Plasma/Serum | Protein Precipitation: Add 3-4 volumes of cold acetonitrile or methanol containing an internal standard. Vortex and centrifuge to pellet proteins. Evaporate the supernatant and reconstitute in the initial mobile phase. | Efficiently removes proteins that can interfere with the analysis and damage the LC column. |

| Urine | Dilution and Filtration: Dilute the urine sample with the initial mobile phase containing an internal standard and filter through a 0.22 µm filter. For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/arylsulfatase may be required prior to analysis.[8][9] | Simple and effective for removing particulates. Enzymatic hydrolysis is necessary to measure total (free + conjugated) PAP. |

| Bile | Dilution and Filtration: Similar to urine, dilute the bile sample with the initial mobile phase containing an internal standard and filter. | Bile is a less complex matrix than plasma, often requiring minimal cleanup. |

| Tissue Homogenates | Homogenization followed by Protein Precipitation: Homogenize the tissue in a suitable buffer. Perform protein precipitation on the homogenate as described for plasma. | Ensures efficient extraction of the analytes from the tissue matrix. |

LC-MS/MS Parameters

A robust LC-MS/MS method is essential for the separation and detection of PAP and its GSH conjugates.

| Parameter | Recommended Conditions | Rationale |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm) | Provides good retention and separation of the relatively polar analytes. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or methanol with 0.1% formic acid | Formic acid aids in the ionization of the analytes in the mass spectrometer. A gradient elution is typically used to separate the parent compound from its more polar metabolites. |

| Ionization Mode | Electrospray Ionization (ESI) in positive and/or negative ion mode | ESI is a soft ionization technique suitable for these types of molecules. Both positive and negative modes should be evaluated for optimal sensitivity. Negative ion mode can be particularly useful for detecting glutathione conjugates.[10] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |

Table 1: Example MRM Transitions for PAP and a Putative PAP-GSH Conjugate (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| p-Aminophenol (PAP) | 110.1 | 93.1 | 15 |

| PAP-Glutathione (PAP-GSH) | 416.1 | 287.1 | 20 |

| Internal Standard (e.g., d4-PAP) | 114.1 | 97.1 | 15 |

Note: These are illustrative values and must be optimized for the specific instrument and experimental conditions.

Mass Spectrometry Fragmentation of Glutathione Conjugates

The fragmentation pattern of glutathione conjugates in tandem mass spectrometry provides valuable structural information. A characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of glutathione, is often used to screen for the presence of these conjugates.[11] In negative ion mode, a precursor ion scan for m/z 272 can be a powerful tool for the detection of GSH adducts.[10]

Concluding Remarks and Future Directions

The toxicological assessment of desacetyl acetaminophen glutathione metabolites represents a critical area of research in drug metabolism and safety. The realization that glutathione conjugation can lead to bioactivation rather than detoxification challenges our traditional understanding of acetaminophen toxicity. For researchers and drug development professionals, a thorough investigation of this metabolic pathway is essential for a comprehensive risk assessment of acetaminophen and other compounds that may undergo similar deacetylation and subsequent conjugation reactions.

Future research should focus on:

-

Quantitative analysis of PAP-GSH conjugates in human samples: Establishing the prevalence and concentration of these metabolites in different patient populations following acetaminophen administration.

-

Elucidation of the specific enzymes involved: Identifying the human GST isoforms responsible for PAP-GSH conjugate formation.

-

Development of targeted interventions: Exploring strategies to mitigate the formation or toxicity of these nephrotoxic metabolites.

By expanding our focus beyond the canonical NAPQI pathway, we can gain a more complete picture of acetaminophen-induced toxicity and develop more effective strategies to ensure patient safety.

References

-

Fischer, V., et al. (1995). p-Aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. American Journal of Physiology-Renal Physiology, 269(4), F499-F506. [Link]

-

Madhu, C., et al. (2004). p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione. Journal of Biochemical and Molecular Toxicology, 18(2), 81-88. [Link]

-

Mazer, M., & Perrone, J. (2008). Acetaminophen-induced nephrotoxicity: Pathophysiology, clinical manifestations, and management. Journal of Medical Toxicology, 4(1), 2-6. [Link]

-

Chen, C., et al. (2000). p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. Toxicology and Applied Pharmacology, 168(1), 1-8. [Link]

-

Fowler, L. M., et al. (1991). Nephrotoxicity of 4-aminophenol glutathione conjugate. Human & Experimental Toxicology, 10(6), 441-442. [Link]

-

Blantz, R. C. (1998). Acetaminophen: acute and chronic effects on renal function. The American Journal of Kidney Diseases, 32(5 Suppl 4), S3-S6. [Link]

-

Chen, C., et al. (2000). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Toxicology and Applied Pharmacology, 168(1), 1-8. [Link]

-

Perrone, J., & Mazer, M. (2008). Acetaminophen-induced nephrotoxicity: pathophysiology, clinical manifestations, and management. Journal of Medical Toxicology, 4(1), 2-6. [Link]

-

Fowler, L. M., et al. (1991). Nephrotoxicity of 4-aminophenol glutathione conjugate. Human & Experimental Toxicology, 10(6), 441-442. [Link]

-

Mazer, M., & Perrone, J. (2008). Acetaminophen-induced nephrotoxicity: Pathophysiology, clinical manifestations, and management. Journal of Medical Toxicology, 4(1), 2-6. [Link]

-

Fowler, L. M., et al. (1991). Nephrotoxicity of 4-Aminophenol Glutathione Conjugate. Human & Experimental Toxicology, 10(6), 441-442. [Link]

-

Gartland, K. P., et al. (1990). The Role of Glutathione in P-Aminophenol-Induced Nephrotoxicity in the Mouse. Toxicology and Applied Pharmacology, 106(2), 199-209. [Link]

-

Tee, L. B., et al. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142. [Link]

-

Eyanagi, R., et al. (1991). Studies of paracetamol/phenacetin toxicity: isolation and characterization of p-aminophenol-glutathione conjugate. Xenobiotica, 21(6), 793-803. [Link]

-

Mossanen, J. C., & Tacke, F. (2015). Acetaminophen-induced acute liver injury in mice. Laboratory Animals, 49(1_suppl), 30-36. [Link]

-

Perbellini, L., et al. (1993). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical Chemistry, 39(8), 1639-1642. [Link]

-

Rousar, T., et al. (2023). Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells. Archives of Toxicology, 97(11), 3027-3040. [Link]

-

Yang, X., & Kulkarni, A. P. (2000). Lipoxygenase-mediated biotransformation of p-aminophenol in the presence of glutathione: possible conjugate formation. Toxicology Letters, 111(3), 253-261. [Link]

-

Giammarco, M., et al. (1999). Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Clinical Chemistry, 45(7), 1039-1044. [Link]

-

Apostoli, P., et al. (1990). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 165-172. [Link]

-

Xie, C., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica Chimica Acta, 788, 107-115. [Link]

-

Perbellini, L., et al. (1993). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical Chemistry, 39(8), 1639-1642. [Link]

-

Xie, C., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica Chimica Acta, 788, 107-115. [Link]

-

Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry, 19(6), 843-849. [Link]

-

Dubach, U. C. (1967). [p-Aminophenol determination in urine as a routine method for detection of phenacetin intake]. Deutsche Medizinische Wochenschrift (1946), 92(5), 211-215. [Link]

-

Rousar, T., et al. (2023). Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells. Archives of Toxicology, 97(11), 3027-3040. [Link]

-

Stephensen, E., et al. (2002). Effects of redox cycling compounds on glutathione content and activity of glutathione-related enzymes in rainbow trout liver. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 133(3), 435-442. [Link]

-

Dieckhaus, C. M., et al. (2005). Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Chemical Research in Toxicology, 18(4), 630-638. [Link]

-

Dieckhaus, C. M., et al. (2005). Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Chemical Research in Toxicology, 18(4), 630-638. [Link]

-

Giustarini, D., et al. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of Chromatography B, 929, 68-74. [Link]

-

Sleno, L. (2012). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, l'archive de publications électroniques de l'UQAM. [Link]

-

Al-Ghananaeem, A. A., et al. (2016). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. Journal of Chromatographic Science, 54(9), 1565-1571. [Link]

-

Giustarini, D., et al. (2013). Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. Clinica Chimica Acta, 423, 129-135. [Link]

Sources

- 1. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of glutathione in p-aminophenol-induced nephrotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of paracetamol/phenacetin toxicity: isolation and characterization of p-aminophenol-glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Glutathione Conjugate Pathway in Acetaminophen Toxicity: A Technical Guide to a Mechanistic Biomarker for Drug-Induced Liver Injury

Executive Summary

Drug-induced liver injury (DILI) remains a paramount challenge in clinical medicine and pharmaceutical development, frequently leading to acute liver failure and halting the progression of promising drug candidates. The diagnostic toolkit for DILI has long been dominated by liver enzyme tests, such as alanine aminotransferase (ALT), which, despite their utility, suffer from a lack of specificity and often signal injury only after significant damage has occurred. This guide delves into a more precise, mechanism-based biomarker paradigm centered on the metabolic activation of acetaminophen (APAP), the leading cause of DILI worldwide. We explore the formation of the acetaminophen-glutathione conjugate (APAP-GSH) and its subsequent metabolic fate, culminating in the formation of acetaminophen-cysteine protein adducts (APAP-Cys). These adducts, born directly from the toxicological pathway, serve as a highly specific and sensitive biomarker of APAP-induced liver injury. This document provides a comprehensive overview of the underlying biochemistry, a detailed protocol for the quantification of APAP-Cys adducts by LC-MS/MS, and an analysis of their clinical and preclinical significance, offering researchers and drug development professionals a robust framework for leveraging this biomarker in their work.

Introduction: The Unmet Need for Specific DILI Biomarkers

Drug-induced liver injury is a significant cause of morbidity and mortality and the most common reason for the withdrawal of approved drugs from the market.[1] Acetaminophen (APAP), or paracetamol, while safe at therapeutic doses, is the foremost cause of acute liver failure in the United States and other Western countries.[2] Its well-characterized, dose-dependent toxicity provides a critical model for understanding and diagnosing DILI.

The traditional cornerstones of liver injury diagnosis, serum ALT and aspartate aminotransferase (AST), are enzymes released from damaged hepatocytes. However, their elevation is not specific to DILI and can be caused by numerous other conditions, including viral hepatitis, alcoholic liver disease, and non-alcoholic fatty liver disease.[3] Furthermore, their rise can lag behind the initial molecular insults, narrowing the therapeutic window for intervention.

This landscape highlights the urgent need for mechanistic biomarkers—indicators that are intrinsically linked to the causative pathway of toxicity. Such biomarkers promise earlier detection, unequivocal confirmation of the causative agent, and a more accurate assessment of injury severity. The metabolic pathway of acetaminophen, specifically the formation and fate of its glutathione conjugate, provides an exemplary case for the development and application of such a biomarker.

Section 1: The Biochemical Nexus - APAP Metabolism and the Formation of APAP-GSH

The hepatotoxicity of acetaminophen is not caused by the drug itself, but by a reactive metabolite produced when normal metabolic pathways are overwhelmed. Understanding this biochemical cascade is fundamental to appreciating the origin and utility of the biomarker.

-

Therapeutic Metabolism: At recommended doses, the majority of APAP (85-90%) is safely detoxified in the liver through Phase II conjugation reactions, primarily glucuronidation and sulfation, forming water-soluble metabolites that are excreted in the urine.[4]

-

The Toxic Pathway: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (predominantly CYP2E1 and CYP1A2) to a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI) .[4][5][6]

-

The Critical Detoxification Step: Under normal conditions, NAPQI is immediately neutralized. The tripeptide antioxidant glutathione (GSH), present in high concentrations in hepatocytes, rapidly conjugates with NAPQI. This reaction, which can be both spontaneous and catalyzed by glutathione-S-transferases (GSTs), forms a stable, non-toxic conjugate: 3-(glutathione-S-yl)-acetaminophen (APAP-GSH) .[5][7]

-

Excretion: APAP-GSH is subsequently metabolized into smaller, excretable forms, namely the cysteine (APAP-Cys) and mercapturic acid (APAP-NAC) conjugates, which are eliminated in the urine.[5][8]

This metabolic sequence is the foundation of APAP's safety at therapeutic doses. However, in an overdose scenario, this protective mechanism is subverted.

Section 2: From Detoxification Product to Injury Biomarker

The transition from safe detoxification to life-threatening toxicity occurs at a distinct biochemical tipping point.

-

Glutathione Depletion: A large overdose of APAP generates excessive amounts of NAPQI, consuming and ultimately depleting the liver's finite stores of GSH.[1][6]

-

Covalent Binding: Once GSH levels fall critically low (below ~70-80% of normal), NAPQI is no longer efficiently detoxified. As a highly reactive electrophile, it instead attacks other nucleophiles, primarily the sulfhydryl groups of cysteine residues on cellular proteins. This event forms covalent APAP-protein adducts .[1][4][9]

-

The Initiating Event of Toxicity: The formation of these adducts, particularly on mitochondrial proteins, is the critical initiating event of hepatocyte injury. It leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death.[4][10]

-

The Circulating Biomarker: As hepatocytes undergo necrosis, their contents, including the APAP-protein adducts, are released into the bloodstream.[11] These circulating adducts can be detected and quantified as a direct biomarker of target engagement by the toxic metabolite. For analytical purposes, plasma samples are treated with proteases to break down the proteins, releasing the stable APAP-cysteine (APAP-Cys) moiety, which is then quantified as a surrogate for the total adduct load.[1][12]

It is crucial to distinguish between the detoxification product and the injury biomarker. APAP-GSH is a marker of NAPQI formation and its safe disposition. In contrast, the detection of APAP-Cys protein adducts in the blood is a direct indicator that detoxification has failed and hepatocellular injury has begun.

| Feature | APAP-GSH Conjugate | APAP-Cys (from Protein Adducts) |

| Biochemical Nature | Soluble, non-toxic detoxification product | Covalent modification of cellular proteins |

| Location | Primarily intracellular (hepatocyte), then bile/urine | Intracellular, released into plasma upon cell death |

| What It Indicates | Successful NAPQI detoxification | GSH depletion and onset of hepatocellular injury |

| Primary Matrix | Urine (as downstream metabolites) | Plasma / Serum |

| Biomarker Utility | Marker of metabolic bioactivation | Specific diagnostic marker of APAP-induced liver injury |

Section 3: Analytical Methodologies for Quantification

The reliable quantification of APAP-Cys adducts in biological matrices requires a highly sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this application, offering unparalleled performance.[13][14][15]

Protocol Deep Dive: LC-MS/MS Quantification of APAP-Cysteine Adducts in Human Plasma

This protocol outlines a robust, self-validating workflow for the determination of APAP-Cys adducts. The causality behind key steps is emphasized to ensure technical understanding and reproducibility.

Rationale: LC-MS/MS is selected for its ability to physically separate the analyte of interest (APAP-Cys) from complex matrix components via liquid chromatography and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern via tandem mass spectrometry. This dual specificity minimizes the risk of interference and allows for very low limits of quantification.

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood in K2-EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis. EDTA is preferred to prevent coagulation without interfering with the assay.

-

Sample Preparation & Protein Precipitation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., Acetaminophen-D4 in methanol) to correct for variability in sample processing and instrument response.[15]

-

Add 300 µL of ice-cold acetonitrile. This step serves to precipitate the bulk of plasma proteins, which would otherwise interfere with the analysis.[15]

-

Vortex vigorously for 1 minute and centrifuge at >12,000 x g for 10 minutes at 4°C.

-

-

Protease Digestion:

-

Transfer the supernatant to a new tube. The supernatant contains the soluble APAP-adducted proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of a digestion buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) containing a broad-spectrum protease such as Pronase.

-

Incubate at 37°C for 16-18 hours. This critical step digests the protein backbone, liberating the stable APAP-Cys adduct for analysis.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load the digested sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

-

Elute the APAP-Cys adduct with an appropriate solvent (e.g., 5% formic acid in acetonitrile). This step concentrates the analyte and removes remaining interferences, leading to a cleaner sample and improved sensitivity.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 2% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 analytical column (e.g., 2.1 mm x 100 mm, 3 µm).[15] Use a gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid) over a 7-10 minute run time. The gradient separates APAP-Cys from any remaining isomers or contaminants.

-

Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for APAP-Cys, which is typically m/z 271.1 → 140.1 .[15] The precursor ion (271.1) represents protonated APAP-Cys, and the product ion (140.1) is a characteristic fragment generated by collision-induced dissociation.

-

-

Data Analysis and Validation:

-

Quantify the APAP-Cys concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a control matrix.

-

The protocol's trustworthiness is ensured by including quality control (QC) samples at low, medium, and high concentrations in each batch. Acceptance criteria for a run should be based on the accuracy (e.g., within 15% of nominal value) and precision (e.g., <15% CV) of the calibrators and QCs.[15] The lower limit of quantification (LLOQ) should be established as the lowest concentration that meets these criteria.[15]

-

Section 4: Clinical and Preclinical Significance

The measurement of circulating APAP-Cys protein adducts provides actionable information that is superior to traditional liver function tests in the context of suspected APAP overdose.

-

Unparalleled Specificity: The presence of APAP-Cys adducts is a definitive confirmation of APAP bioactivation and covalent binding. In patients with acute liver failure of unknown origin, a positive adduct test can unequivocally identify APAP as the causative agent, whereas a negative test can effectively rule it out.[3]

-

Extended Diagnostic Window: APAP itself is cleared from the blood relatively quickly. In contrast, APAP-protein adducts have a much longer elimination half-life, reported to be around 41 hours in adults with APAP-induced acute liver failure.[3][16] This allows for a reliable diagnosis long after the parent drug is no longer detectable, a common scenario in patients who present late to the hospital.

-

Prognostic Potential: Studies have shown that the magnitude of APAP-Cys adduct levels can correlate with the severity of hepatotoxicity and predict patient outcomes.[2] A threshold of ≥1.1 nmol/mL has been shown to have high sensitivity and specificity for identifying patients with APAP overdose and ALT levels >1000 IU/L.[3]

-

Application in Drug Development: In preclinical toxicology, monitoring for similar adducts of novel drug candidates can serve as a sensitive screen for metabolic bioactivation potential, one of the key initiating steps in idiosyncratic DILI.

| Biomarker | Specificity for APAP Toxicity | Diagnostic Window | Clinical Utility |

| ALT / AST | Low (elevated in many liver diseases) | Medium (rises after injury onset) | General indicator of hepatocellular injury |

| APAP Concentration | High | Short (<24 hours post-ingestion) | Useful for early presenters; guides initial therapy |

| APAP-Cys Adducts | Very High (definitive) | Long (>48 hours post-ingestion) | Confirms diagnosis in late presenters or unknown cases |

Conclusion and Future Directions

The pathway beginning with the conjugation of NAPQI by glutathione represents a cornerstone of hepatic detoxification. When this pathway is overwhelmed, the resultant formation and circulation of APAP-protein adducts provide a mechanism-based biomarker of exceptional value. The quantification of APAP-Cys adducts offers a highly specific, sensitive, and temporally extended method for diagnosing APAP-induced liver injury, surpassing the limitations of traditional enzyme tests.

For researchers and clinicians, the adoption of this assay can lead to more accurate diagnoses of acute liver failure, better-informed treatment decisions, and improved patient outcomes. For drug development professionals, the principles of this biomarker serve as a powerful paradigm for investigating the bioactivation potential of new chemical entities, potentially identifying liabilities early in the development pipeline. Future efforts should focus on the continued standardization of the APAP-Cys assay for broader clinical adoption and the exploration of analogous adduct-based biomarkers for other drugs known to cause DILI.

References

- This citation is a placeholder for the current time and is not part of the scientific references.

- Bhattacharyya, R., et al. (2014). Translational biomarkers of acetaminophen-induced acute liver injury. Archives of Toxicology.

- McGill, M. R., & Jaeschke, H. (2014). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Expert Opinion on Drug Metabolism & Toxicology.

- Gong, L., et al. (2012). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics.

- McGill, M. R., & Jaeschke, H. (2014).

- Streeter, A. J., et al. (1984). The covalent binding of acetaminophen to protein. Evidence for cysteine residues as major sites of arylation in vitro.

- McGill, M. R., et al. (2021). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. MDPI.

- Various Authors. (N.D.). NAPQI. Wikipedia.

- Gong, L., et al. (N.D.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. ClinPGx.

- McGill, M. R., & Jaeschke, H. (2014).

- Athersuch, T. J., et al. (2011). Metabolic pathway for NAPQI formation and detoxification by conjugation with glutathione.

- Moyer, A. M., et al. (2011).

- Pumford, N. R., et al. (1990). Immunochemical analysis of acetaminophen covalent binding to proteins. Partial characterization of the major acetaminophen-binding liver proteins. Molecular Pharmacology.

- Pumford, N. R., et al. (1996). Mechanism of acetaminophen-induced hepatotoxicity: covalent binding versus oxidative stress. Chemical Research in Toxicology.

- Chan, J. C. Y., et al. (2018). How Acetaminophen Causes Liver Failure. Biocompare.

- Various Authors. (N.D.). Paracetamol. Wikipedia.

- McGill, M. R., et al. (2019).